REACTION_CXSMILES
|
[CH2:1]([S:3][CH:4](SCC)[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:2].O.C(S)C>P(=O)(O)(O)O.CCOCC>[CH2:1]([S:3][CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:2]
|
Name
|
|
Quantity
|
54.5 g
|
Type
|
reactant
|
Smiles
|
C(C)SC(CCCCCC)SCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated in a Claisen flask at a pressure of 200-250 mm
|
Type
|
CUSTOM
|
Details
|
does not exceed 165°
|
Type
|
CUSTOM
|
Details
|
condense
|
Type
|
WASH
|
Details
|
washed with 2 N sodium hydroxide and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
Distillation (87°-90°/12 mm.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)SC=CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 1.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |